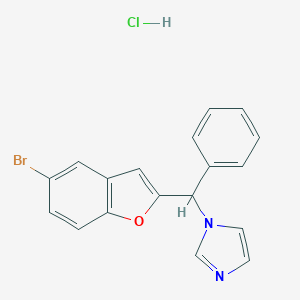

![molecular formula C19H24O2 B040766 (3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione CAS No. 120542-30-5](/img/structure/B40766.png)

(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione

Descripción general

Descripción

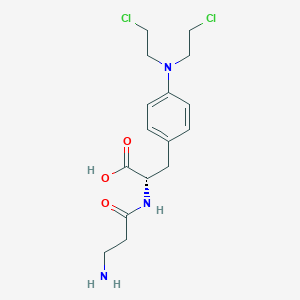

Antagonista-G es un potente antagonista de la vasopresina, que también exhibe débiles efectos antagonistas sobre el péptido liberador de gastrina y la bradicinina . Es un compuesto peptídico con la fórmula molecular C₄₉H₆₆N₁₂O₆S y un peso molecular de 951.19 g/mol . Este compuesto es conocido por su capacidad para inducir apoptosis en las células de cáncer de pulmón de células pequeñas y sensibilizarlas a la quimioterapia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Antagonista-G se sintetiza mediante la síntesis peptídica en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los pasos clave incluyen:

Acoplamiento: Los aminoácidos se acoplan a la resina utilizando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxi benzotriazol (HOBt).

Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando ácido trifluoroacético (TFA).

Escisión: El péptido final se escinde de la resina utilizando un cóctel de escisión que contiene TFA, agua y captadores como triisopropil silano (TIS).

Métodos de producción industrial: En un entorno industrial, la producción de Antagonista-G implica la SPPS a gran escala con sintetizadores de péptidos automatizados. El proceso está optimizado para un alto rendimiento y pureza, con rigurosas medidas de control de calidad para garantizar la consistencia.

Análisis De Reacciones Químicas

Tipos de reacciones: Antagonista-G se somete a varias reacciones químicas, que incluyen:

Oxidación: El residuo de metionina en el péptido puede oxidarse a metionina sulfóxido.

Reducción: Los puentes disulfuro dentro del péptido se pueden reducir a tioles libres utilizando agentes reductores como el ditiotreitol (DTT).

Sustitución: Los residuos de aminoácidos en el péptido se pueden sustituir por otros aminoácidos para crear análogos con propiedades diferentes.

Reactivos y condiciones comunes:

Oxidación: Se puede utilizar peróxido de hidrógeno (H₂O₂) o ácido performico para reacciones de oxidación.

Reducción: DTT o tris (2-carboxietil) fosfina (TCEP) son agentes reductores comunes.

Sustitución: Los derivados de aminoácidos con diferentes grupos protectores se utilizan en SPPS para reacciones de sustitución.

Productos principales:

Oxidación: Péptidos que contienen metionina sulfóxido.

Reducción: Péptidos con grupos tiol libres.

Sustitución: Análogos peptídicos con secuencias de aminoácidos modificadas.

Aplicaciones Científicas De Investigación

Antagonista-G tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Antagonista-G se emplea en la investigación de vías de señalización celular, particularmente aquellas que involucran receptores de vasopresina.

Industria: Antagonista-G se utiliza en el desarrollo de medicamentos basados en péptidos y como compuesto de referencia en los procesos de control de calidad.

Mecanismo De Acción

Antagonista-G ejerce sus efectos al unirse a los receptores de vasopresina, bloqueando así la acción de la vasopresina. Esta inhibición conduce a la activación de la vía de la quinasa N-terminal c-Jun (JNK), que induce la apoptosis en las células cancerosas . Además, Antagonista-G estimula la generación de especies reactivas de oxígeno (ROS) dentro de las células, promoviendo aún más la muerte celular .

Compuestos similares:

Antagonistas de la vasopresina: Compuestos como conivaptán y tolvaptán también se dirigen a los receptores de vasopresina, pero difieren en su estructura química y especificidad.

Antagonistas de neuropéptidos: Compuestos como los antagonistas de la sustancia P comparten mecanismos de acción similares pero se dirigen a diferentes receptores.

Unicidad: Antagonista-G es único debido a su doble acción como antagonista de la vasopresina y un débil antagonista del péptido liberador de gastrina y la bradicinina . Esta doble actividad lo convierte en una herramienta valiosa en la investigación de múltiples vías de señalización y sus posibles aplicaciones terapéuticas en el tratamiento del cáncer .

Comparación Con Compuestos Similares

Vasopressin Antagonists: Compounds like conivaptan and tolvaptan also target vasopressin receptors but differ in their chemical structure and specificity.

Neuropeptide Antagonists: Compounds such as substance P antagonists share similar mechanisms of action but target different receptors.

Uniqueness: Antagonist-G is unique due to its dual action as a vasopressin antagonist and a weak antagonist of gastrin-releasing peptide and bradykinin . This dual activity makes it a valuable tool in research on multiple signaling pathways and its potential therapeutic applications in cancer treatment .

Propiedades

IUPAC Name |

(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-11-14-7-8-19(2)17(5-6-18(19)21)16(14)9-12-3-4-13(20)10-15(11)12/h10,12,16-17H,3-9H2,1-2H3/t12-,16+,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBSUKKDDVLORF-JTZSMWBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC3(C(C2CC4C1=CC(=O)CC4)CCC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@]3([C@H]([C@@H]2C[C@H]4C1=CC(=O)CC4)CCC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923461 | |

| Record name | 3a,6-Dimethyl-4,5,9,10,10a,11,11a,11b-octahydro-1H-cyclopenta[a]anthracene-3,8(2H,3aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120542-30-5 | |

| Record name | Anthrasteroid 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120542305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a,6-Dimethyl-4,5,9,10,10a,11,11a,11b-octahydro-1H-cyclopenta[a]anthracene-3,8(2H,3aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

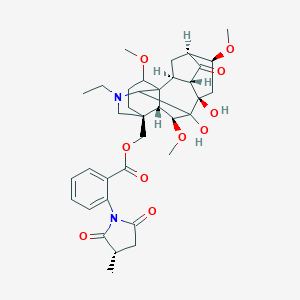

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]Benzoyl]Amino]-2-Fluoro-5-Hydroxy-5-Oxopentanoyl]Amino]Pentanedioic Acid](/img/structure/B40683.png)

![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)

![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate](/img/structure/B40699.png)